1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one
Overview
Description
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a heterocyclic compound that features both imidazolidinone and piperidine moieties. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The imidazolidinone ring is a five-membered cyclic urea, while the piperidine ring is a six-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of Carbonyl Group: This involves the reaction of 1,2-diamines with carbon dioxide (CO₂) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) at temperatures ranging from -40°C to room temperature.
Intramolecular Hydroamination: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features and functional groups. The imidazolidinone ring can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can enhance the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidinone ring structure and are widely used in pharmaceuticals and organic synthesis.
Piperidine Derivatives: Compounds containing the piperidine ring are common in drug design and have diverse biological activities.
Uniqueness
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is unique due to the combination of both imidazolidinone and piperidine rings in a single molecule. This dual functionality enhances its potential as a versatile building block for the synthesis of complex molecules with diverse biological activities .
Properties
IUPAC Name |
1-ethyl-3-piperidin-4-ylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-2-12-7-8-13(10(12)14)9-3-5-11-6-4-9/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSCZFMVNPZRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.